molecular formula C17H15ClN2O6S B11078171 2-chloroethyl 6-[(4-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

2-chloroethyl 6-[(4-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

Cat. No.: B11078171
M. Wt: 410.8 g/mol
InChI Key: XKZZEJBUJZXPEM-UHFFFAOYSA-N
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Description

2-CHLOROETHYL 2-OXO-6-(4-TOLUIDINOSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXYLATE is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLOROETHYL 2-OXO-6-(4-TOLUIDINOSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXYLATE typically involves the following steps:

    Formation of the Benzoxazole Core: This can be achieved by the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.

    Introduction of the 2-Chloroethyl Group: This step involves the alkylation of the benzoxazole core with 2-chloroethyl chloroformate under basic conditions.

    Sulfonylation with 4-Toluidine: The final step involves the sulfonylation of the benzoxazole derivative with 4-toluidine sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The benzoxazole core can participate in oxidation and reduction reactions, potentially altering its electronic properties.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of quinone derivatives.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-CHLOROETHYL 2-OXO-6-(4-TOLUIDINOSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a role in binding to the active site of enzymes, while the benzoxazole core may interact with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl 2-oxo-1,3-benzoxazole-3(2H)-carboxylate: Lacks the sulfonyl group, which may result in different biological activities.

    6-(4-Toluidinosulfonyl)-1,3-benzoxazole-3(2H)-carboxylate: Lacks the 2-chloroethyl group, potentially affecting its reactivity and applications.

    2-Oxo-6-(4-toluidinosulfonyl)-1,3-benzoxazole: Lacks both the 2-chloroethyl and carboxylate groups, which may significantly alter its properties.

Uniqueness

The presence of both the 2-chloroethyl and sulfonyl groups in 2-CHLOROETHYL 2-OXO-6-(4-TOLUIDINOSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXYLATE makes it unique compared to similar compounds

Properties

Molecular Formula

C17H15ClN2O6S

Molecular Weight

410.8 g/mol

IUPAC Name

2-chloroethyl 6-[(4-methylphenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C17H15ClN2O6S/c1-11-2-4-12(5-3-11)19-27(23,24)13-6-7-14-15(10-13)26-17(22)20(14)16(21)25-9-8-18/h2-7,10,19H,8-9H2,1H3

InChI Key

XKZZEJBUJZXPEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)OCCCl

Origin of Product

United States

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